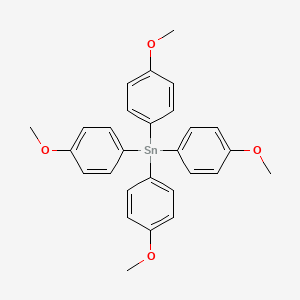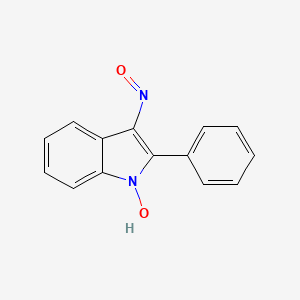
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is a synthetic organic compound characterized by the presence of two imidazole rings connected by a diazene (N=N) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The imidazole rings are then coupled using a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the imidazole rings.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield aromatic amines.
Aplicaciones Científicas De Investigación
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes or DNA. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but lacks the imidazole rings.
Bis(imidazolyl)diazene: Similar but may have different substituents on the imidazole rings.
Uniqueness
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is unique due to the presence of both imidazole rings and the diazene linkage, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
31950-67-1 |
|---|---|
Fórmula molecular |
C30H22N6 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C30H22N6/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34)/b36-35+ |
Clave InChI |
QXLSJYLIVVIWCQ-ULDVOPSXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(N=C(N2)/N=N/C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


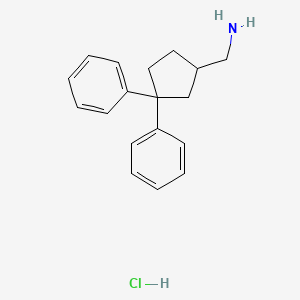


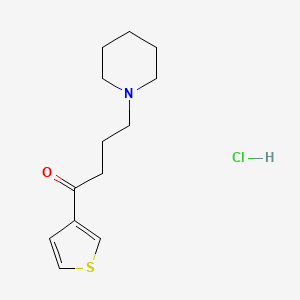
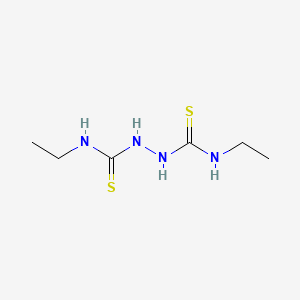



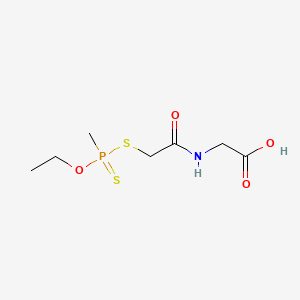

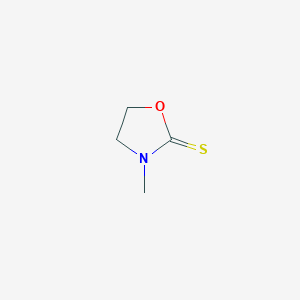
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)
